molecular formula C15H16N2O2S2 B2952079 2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421460-20-9

2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No. B2952079
CAS RN: 1421460-20-9
M. Wt: 320.43
InChI Key: UZIJXNMOSWSKBF-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been shown to possess various biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide is not fully understood. However, research has suggested that the compound may act by inhibiting specific enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. These effects include anti-inflammatory, cytotoxic, and neuroprotective activities. Additionally, the compound has been shown to modulate specific signaling pathways involved in disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide in lab experiments include its potential as a drug candidate in various therapeutic areas and its ability to modulate specific signaling pathways. However, the limitations of using the compound include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide. These include:
1. Further investigation of the compound's mechanism of action to understand its potential therapeutic applications.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Investigation of the compound's pharmacokinetic and pharmacodynamic properties to understand its potential toxicity and efficacy in vivo.
4. Development of analogs of the compound to improve its potency and selectivity.
5. Investigation of the compound's potential as a therapeutic agent for specific diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
This compound is a promising compound with potential applications in drug discovery and development. The compound has been shown to exhibit various biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with 2-bromoacetophenone in the presence of sodium hydride. The resulting product is then treated with benzyl mercaptan to obtain the final compound.

Scientific Research Applications

Research on the compound has shown its potential as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit cytotoxic activity against cancer cells and anti-inflammatory activity in animal models. Additionally, the compound has demonstrated neuroprotective effects in vitro, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-benzylsulfanyl-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c18-14(10-20-9-11-4-2-1-3-5-11)17-15-16-12-6-7-19-8-13(12)21-15/h1-5H,6-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIJXNMOSWSKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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